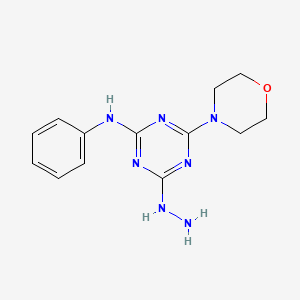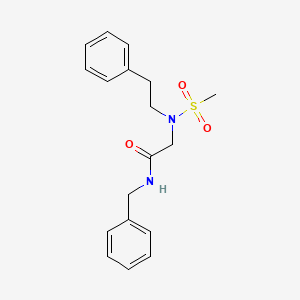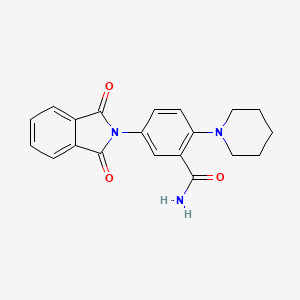
4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine, also known as HMTA, is a novel compound that has gained attention in scientific research due to its potential applications in various fields. HMTA is a triazine derivative that has been synthesized through a simple and efficient method.
Mecanismo De Acción
The mechanism of action of 4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in DNA replication and cell division. This leads to the inhibition of cancer cell growth and the inhibition of bacterial and fungal growth.
Biochemical and Physiological Effects
4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine has been found to have low toxicity and high solubility in water, making it a suitable compound for use in biological systems. It has been shown to induce apoptosis in cancer cells, leading to their death. 4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine has also been found to inhibit the growth of bacterial and fungal cells by disrupting their cell walls.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine is its simple and efficient synthesis method, which allows for large-scale production. 4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine also exhibits low toxicity and high solubility in water, making it a suitable compound for use in biological systems. However, one limitation of 4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine is its limited stability in solution, which can affect its effectiveness in experiments.
Direcciones Futuras
There are several future directions for research on 4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine. One direction is to further study its anti-cancer properties and its potential use in cancer therapy. Another direction is to investigate its antibacterial and antifungal properties for the development of new antibiotics. Furthermore, 4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine can be studied for its potential use in the development of organic semiconductors and optoelectronic devices. Finally, future research can focus on improving the stability of 4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine in solution to enhance its effectiveness in experiments.
Conclusion
In conclusion, 4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine is a novel compound that has shown potential applications in various fields of scientific research. Its simple and efficient synthesis method, low toxicity, and high solubility in water make it a suitable compound for use in biological systems. Further research on 4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine can lead to the development of new cancer therapies, antibiotics, and optoelectronic devices.
Métodos De Síntesis
4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine can be synthesized through a one-pot reaction using 4,6-dichloro-1,3,5-triazine, phenylhydrazine, and morpholine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as ethanol. The reaction yields 4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine as a white crystalline solid with a high purity of 98%.
Aplicaciones Científicas De Investigación
4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine has been found to exhibit potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has shown to inhibit the growth of cancer cells in vitro. 4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Furthermore, 4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine has been studied for its potential use in the development of organic semiconductors and optoelectronic devices.
Propiedades
IUPAC Name |
4-hydrazinyl-6-morpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N7O/c14-19-12-16-11(15-10-4-2-1-3-5-10)17-13(18-12)20-6-8-21-9-7-20/h1-5H,6-9,14H2,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTLHKWHMIBBOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[(2-furylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5774018.png)

![methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5774038.png)


![2-[4-(3-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5774067.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5774082.png)
![methyl 2-methyl-1-[3-(methylthio)phenyl]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5774088.png)

![N'-[(2,2-dimethylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5774099.png)
![4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol](/img/structure/B5774105.png)
